2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)propanamide
Overview
Description
2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)propanamide is a heterocyclic compound that features both bromophenoxy and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)propanamide typically involves the reaction of 2-bromophenol with 3-amino-1,2-oxazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones.
Reduction Reactions: The oxazole ring can be reduced to form oxazolines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-(2-substituted-phenoxy)-N-(1,2-oxazol-3-yl)propanamide.
Oxidation: Formation of 2-(2-bromoquinone)-N-(1,2-oxazol-3-yl)propanamide.
Reduction: Formation of 2-(2-bromophenoxy)-N-(1,2-oxazolin-3-yl)propanamide.
Scientific Research Applications
2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the bromophenoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(1,2-oxazol-3-yl)propanamide
- 2-(2-fluorophenoxy)-N-(1,2-oxazol-3-yl)propanamide
- 2-(2-iodophenoxy)-N-(1,2-oxazol-3-yl)propanamide
Uniqueness
2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)propanamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions, potentially enhancing its biological activity and specificity compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-8(12(16)14-11-6-7-17-15-11)18-10-5-3-2-4-9(10)13/h2-8H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPUGOKISDSMSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC=C1)OC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.